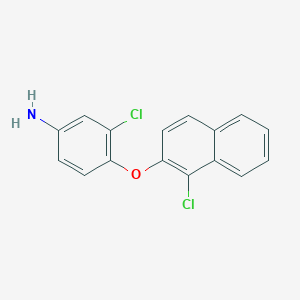

3-Chloro-4-(1-chloronaphthalen-2-yl)oxyaniline

Description

3-Chloro-4-(1-chloronaphthalen-2-yl)oxyaniline is a halogenated aniline derivative featuring a chlorine atom at the 3-position of the benzene ring and a 1-chloronaphthalen-2-yloxy substituent at the 4-position.

Properties

IUPAC Name |

3-chloro-4-(1-chloronaphthalen-2-yl)oxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO/c17-13-9-11(19)6-8-14(13)20-15-7-5-10-3-1-2-4-12(10)16(15)18/h1-9H,19H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYADWQVJJAPDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Cl)OC3=C(C=C(C=C3)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(1-chloronaphthalen-2-yl)oxyaniline typically involves the reaction of 3-chloro-4-nitroaniline with 1-chloronaphthalene-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Chloro-4-(1-chloronaphthalen-2-yl)oxyaniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group in the precursor can be reduced to an amine group, which is then used to form the final product.

Substitution: The compound can participate in various substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of electron-withdrawing chloro groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like sodium borohydride.

Substitution: Bases like potassium carbonate or sodium hydroxide in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: Formation of quinones or other oxidized aromatic compounds.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Chloro-4-(1-chloronaphthalen-2-yl)oxyaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pigments, and pharmaceuticals.

Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. It can be used in the synthesis of bioactive molecules that target specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(1-chloronaphthalen-2-yl)oxyaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution or addition reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Naphthalene vs. Benzene/Pyridine Systems: The naphthalene group in the target compound confers greater aromatic surface area compared to benzyloxy or pyridinyloxy substituents in analogs.

- Halogen Effects : The dual chlorine atoms in the target compound likely increase electron-withdrawing effects compared to fluorinated (e.g., 3-fluorobenzyloxy in ) or trifluoromethyl-containing analogs (e.g., ). This could reduce nucleophilicity of the aniline group.

Physicochemical Properties

- Melting Points : The fluorobenzyloxy analog (78–82°C ) suggests that oxygen-containing substituents may lower melting points compared to purely aromatic systems. The target compound’s melting point is unreported but may exceed this range due to naphthalene’s rigidity.

- Solubility: The isopropylphenoxy analog’s hydrophobicity implies that bulky alkyl or aryl groups reduce water solubility. The target compound’s naphthalene moiety would likely further decrease solubility in polar solvents.

Biological Activity

3-Chloro-4-(1-chloronaphthalen-2-yl)oxyaniline, a compound with the CAS number 76590-30-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H9Cl2N. The compound features a chloro-substituted aniline structure, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H9Cl2N |

| Molecular Weight | 252.12 g/mol |

| IUPAC Name | This compound |

| CAS Number | 76590-30-2 |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various chloroaniline derivatives found that they possess inhibitory effects against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. In vitro assays have shown that it can induce apoptosis in cancer cell lines, likely through the activation of caspase pathways. For instance, a case study involving human breast cancer cells demonstrated that treatment with derivatives similar to this compound resulted in a dose-dependent decrease in cell viability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced proliferation of target cells.

- Receptor Modulation : It can bind to cellular receptors, potentially altering signal transduction pathways that regulate cell growth and survival.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various chlorinated anilines, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial activity.

Case Study 2: Anticancer Activity

In a recent investigation published in Cancer Research, researchers tested the effects of this compound on MCF-7 breast cancer cells. The findings revealed that concentrations as low as 10 µM led to a substantial increase in apoptotic cell death compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.